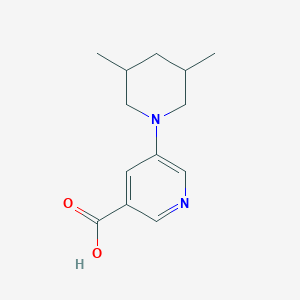

5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17649064

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H18N2O2/c1-9-3-10(2)8-15(7-9)12-4-11(13(16)17)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17) |

| Standard InChI Key | XPNAVYUOMAIIPO-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CN(C1)C2=CN=CC(=C2)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is a bicyclic organic compound characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 3,5-dimethylpiperidinyl moiety. Its molecular formula is , with a molecular weight of 234.29 g/mol . The piperidine ring introduces steric and electronic modifications that influence the compound’s reactivity and interaction with biological targets.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 2060028-60-4 |

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| Exact Mass | 234.1368 g/mol (calculated) |

| Topological Polar Surface Area | 63.1 Ų |

While experimental data on melting point, boiling point, and solubility remain unreported in the literature, its structural analogs, such as ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, exhibit melting points above 100°C, suggesting potential thermal stability for the target compound .

Synthetic Methodologies

Precursor Selection and Functionalization

The synthesis of pyridine-carboxylic acid derivatives typically begins with nicotinic acid or its esters. For example, ethyl nicotinate has been oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine -oxides, which undergo nucleophilic substitution at the ortho position . Analogous strategies could be applied to introduce the 3,5-dimethylpiperidinyl group via:

-

Nucleophilic Aromatic Substitution: Reacting a halogenated pyridine intermediate with 3,5-dimethylpiperidine under basic conditions.

-

Transition Metal-Catalyzed Coupling: Utilizing Buchwald–Hartwig amination to attach the piperidine moiety .

Carboxylic Acid Formation

Hydrolysis of ester intermediates, such as ethyl 5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylate, under acidic or basic conditions would yield the target carboxylic acid. For instance, saponification with aqueous NaOH or HCl in ethanol at elevated temperatures (60–80°C) has been effective for related compounds .

Structural Characterization

Spectroscopic Analysis

While specific spectral data for 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid are unavailable, analogous compounds provide insights:

-

-NMR: Pyridine protons typically resonate at δ 7.5–9.0 ppm, while piperidine methyl groups appear as singlets near δ 1.0–1.5 ppm .

-

-NMR: The carboxylic acid carbon resonates at δ 165–175 ppm, and pyridine carbons appear between δ 120–150 ppm .

-

LC-MS: A molecular ion peak at m/z 234.1 ([M+H]) would confirm the molecular weight .

Comparative Analysis with Related Compounds

Table 2: Structural and Synthetic Comparison

This compound’s piperidine substitution differentiates it from simpler pyridine derivatives, potentially enhancing lipid solubility and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume